molecular formula C23H16ClN3OS2 B415346 (2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B415346
M. Wt: 450g/mol
InChI Key: LEGFWWCGZGFWME-XJIBWINFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common route includes the condensation of 5-chloro-3-methyl-1,3-benzothiazol-2-one with appropriate thiazolidinone derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines.

Scientific Research Applications

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1,3-benzothiazol-2-one
  • 5-chloro-3-methyl-1,3-benzothiazole-2-thione

Uniqueness

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its dual benzothiazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This makes it more versatile in applications compared to its simpler analogs.

Properties

Molecular Formula

C23H16ClN3OS2

Molecular Weight

450g/mol

IUPAC Name

(5Z)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16ClN3OS2/c1-26-18-14-15(24)12-13-19(18)29-22(26)20-21(28)27(17-10-6-3-7-11-17)23(30-20)25-16-8-4-2-5-9-16/h2-14H,1H3/b22-20-,25-23?

InChI Key

LEGFWWCGZGFWME-XJIBWINFSA-N

SMILES

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Isomeric SMILES

CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Origin of Product

United States

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